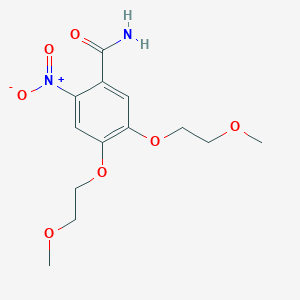

4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide

Overview

Description

4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is an organic compound with the molecular formula C13H16N2O6. It is known for its role as an impurity in Erlotinib, a drug used in the treatment of non-small cell lung cancer . This compound is characterized by its nitrobenzamide structure, which includes two methoxyethoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Intermediates

4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is recognized as an impurity and intermediate in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer. Its role as an impurity highlights its importance in the quality control and synthesis processes of pharmaceuticals. Understanding the behavior and properties of this compound can lead to improved methods for purifying active pharmaceutical ingredients (APIs) and ensuring their efficacy and safety .

2. Anticancer Research

The compound's structure suggests potential activity against cancer cells due to the presence of the nitro group, which can influence biological activity through various mechanisms. Research has indicated that compounds with similar structures exhibit antiproliferative effects, making this compound a candidate for further investigation as a possible anticancer agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions that involve the modification of existing compounds or the development of new synthetic routes. The understanding of its synthesis is crucial for developing analogs that may enhance its pharmacological properties.

Table: Synthesis Methods and Yields

| Method | Conditions | Yield (%) |

|---|---|---|

| Ethanol/Na2CO3 | Conventional amidoxime | 85 |

| DMSO/KOtBu | Alternative protocol | 80 |

These methods demonstrate the versatility in synthesizing this compound and its derivatives, which can be tailored for specific applications in drug development .

Environmental Applications

Given the functional groups present in this compound, there is potential for exploring its applications in environmental chemistry. Compounds containing nitro groups have been studied for their ability to interact with pollutants, suggesting that this compound could be investigated for use in wastewater treatment or environmental remediation efforts .

Case Studies

Case Study 1: Erlotinib Synthesis

In the synthesis of Erlotinib, this compound serves as a critical intermediate. Research has shown that controlling the formation of impurities during synthesis can significantly affect the drug's therapeutic efficacy and safety profile. Studies focusing on optimizing conditions to minimize impurities like this compound have been pivotal in enhancing drug quality .

Case Study 2: Antiproliferative Activity

A study examining compounds with similar nitro-substituted benzamides found significant antiproliferative activity against various cancer cell lines. The findings suggest that further exploration of this compound could lead to new insights into its potential as a therapeutic agent against cancer .

Mechanism of Action

The mechanism of action of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is primarily related to its role as an impurity in Erlotinib. Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). The presence of this impurity can affect the overall efficacy and safety profile of the drug. The molecular targets and pathways involved include the inhibition of EGFR signaling, which is crucial for the proliferation and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: Another impurity in Erlotinib with a similar structure but different functional groups.

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A related compound with an ester functional group instead of an amide.

Uniqueness

4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is unique due to its specific functional groups and its role as an impurity in Erlotinib. Its presence and concentration in pharmaceutical formulations are critical for ensuring the safety and efficacy of the drug .

Biological Activity

4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide (CAS Number: 1172625-04-5) is a compound of interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₂O₇

- Molecular Weight : 314.29 g/mol

- Structural Characteristics : The compound features a nitro group and two methoxyethoxy substituents, which may influence its solubility and biological interactions.

Antitumor Activity

Recent studies have highlighted the potential of nitrobenzamide derivatives, including this compound, as anticancer agents. Nitro compounds are known to exhibit antineoplastic activity through various mechanisms:

- Inhibition of Tumor Growth : Nitro compounds can induce apoptosis in cancer cells. For instance, related compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

-

Mechanisms of Action :

- DNA Interaction : Nitro groups can form reactive intermediates that bind to DNA, leading to cellular damage and apoptosis .

- Enzyme Inhibition : Some nitro derivatives inhibit key enzymes involved in cancer cell proliferation and survival, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Nitro-containing molecules are often effective against a range of pathogens:

- Mechanism : The reduction of nitro groups leads to the formation of toxic intermediates that damage bacterial DNA .

- Research Findings : Studies have shown that similar nitro compounds possess significant antibacterial activity against common pathogens, suggesting a potential application for this compound in treating infections .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that derivatives with similar structures showed potent activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ values ranging from 0.18 μM to 1.32 μM .

- Antimicrobial Testing : A related study indicated that nitrobenzamide derivatives exhibited minimum inhibitory concentrations (MICs) as low as 20 μM against Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro Group Position | Critical for DNA binding and enzyme inhibition |

| Methoxyethoxy Substituents | Enhance solubility and bioavailability |

Properties

IUPAC Name |

4,5-bis(2-methoxyethoxy)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O7/c1-19-3-5-21-11-7-9(13(14)16)10(15(17)18)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLYYHRXEBOXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855973 | |

| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172625-04-5 | |

| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.